Cas no 2138101-07-0 (6-butyl-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carboxylic acid)

6-butyl-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-butyl-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carboxylic acid
- 6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 2138101-07-0
- EN300-1197736
-
- Inchi: 1S/C13H18N2O2S/c1-4-5-6-9-11(12(16)17)15-7-10(8(2)3)18-13(15)14-9/h7-8H,4-6H2,1-3H3,(H,16,17)
- InChI Key: JKYMOOBOFZLPKJ-UHFFFAOYSA-N
- SMILES: S1C2=NC(=C(C(=O)O)N2C=C1C(C)C)CCCC
Computed Properties
- Exact Mass: 266.10889899g/mol
- Monoisotopic Mass: 266.10889899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 82.8Ų
6-butyl-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197736-1.0g |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197736-50mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 50mg |
$1737.0 | 2023-10-03 | ||
Enamine | EN300-1197736-5000mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 5000mg |
$5995.0 | 2023-10-03 | ||
Enamine | EN300-1197736-250mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 250mg |
$1902.0 | 2023-10-03 | ||
Enamine | EN300-1197736-100mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 100mg |
$1819.0 | 2023-10-03 | ||
Enamine | EN300-1197736-500mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 500mg |
$1984.0 | 2023-10-03 | ||
Enamine | EN300-1197736-1000mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 1000mg |
$2068.0 | 2023-10-03 | ||
Enamine | EN300-1197736-2500mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 2500mg |
$4052.0 | 2023-10-03 | ||
Enamine | EN300-1197736-10000mg |
6-butyl-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
2138101-07-0 | 10000mg |
$8889.0 | 2023-10-03 |
6-butyl-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carboxylic acid Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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2. Back matter
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
Additional information on 6-butyl-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carboxylic acid
6-butyl-2-(propan-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 2138101-07-0)
6-butyl-2-(propan-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid is a highly specialized organic compound with the CAS registry number 2138101-07-0. This compound belongs to the class of imidazothiazole derivatives, which have gained significant attention in recent years due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound is characterized by a fused imidazole and thiazole ring system, with substituents at specific positions that contribute to its functional diversity.
The synthesis of 6-butyl-2-(propan-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid involves a series of intricate chemical reactions, including cyclization and substitution processes. Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex structures, leveraging techniques such as microwave-assisted synthesis and catalytic methods. These methods not only enhance the yield but also minimize the environmental footprint, aligning with the principles of green chemistry.
One of the most notable aspects of this compound is its potential in pharmacological applications. Studies have demonstrated that 6-butyl-2-(propan-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid exhibits significant biological activity, particularly in modulating key cellular pathways. For instance, research published in 2023 highlighted its ability to inhibit certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary in vitro studies indicate that this compound may possess antioxidant properties, which could be harnessed in the development of novel therapeutic agents.
The structural features of 6-butyl-2-(propan-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid play a crucial role in its biological activity. The imidazothiazole core is known for its ability to interact with various biomolecules, such as proteins and nucleic acids, making it a valuable scaffold for drug design. The substituents at positions 6 and 2 further modulate its physicochemical properties, enhancing its solubility and bioavailability. These attributes make it an attractive candidate for further preclinical studies.
Recent breakthroughs in computational chemistry have also shed light on the molecular mechanisms underlying the activity of 6-butyl-2-(propan-2-yl)imidazo[2,1-b]thiazole-5-carboxylic acid. Advanced molecular docking studies have revealed that this compound can bind effectively to target proteins with high specificity. Such insights are invaluable for optimizing its pharmacokinetic profile and minimizing off-target effects, which are critical considerations in drug development.
In addition to its pharmacological applications, 6-butyl-2-(propan-2-yli)midazo[2,1-b]thiazole -5-carboxylic acid has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and sensors. Researchers are actively exploring its potential in these areas, driven by the demand for high-performance materials in modern technology.
The development of 6-butyl - ² - (propan - ² - yl) imidazo [ ² , ¹ - b ] thiazol - 5 - carboxylic acid has been facilitated by collaborative efforts between academic institutions and industry partners. Such collaborations have accelerated the translation of basic research into practical applications, ensuring that this compound continues to be a focal point in scientific exploration.
In conclusion,6-butyl - ² - (propan - ² - yl) imidazo [ ² , ¹ - b ] thiazol - 5 - carboxylic acid (CAS No. ²¹³⁸¹⁰¹⁻⁰⁷⁻⁰) represents a remarkable example of how innovative chemistry can lead to groundbreaking discoveries. With its diverse applications and promising biological profile,this compound is poised to make significant contributions to both pharmaceutical and materials science industries.
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